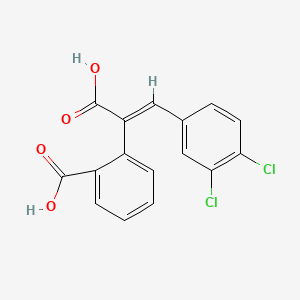

(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid

Description

(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carboxylic acid group, a benzene ring, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No. |

75227-04-2 |

|---|---|

Molecular Formula |

C16H10Cl2O4 |

Molecular Weight |

337.1 g/mol |

IUPAC Name |

2-[(E)-1-carboxy-2-(3,4-dichlorophenyl)ethenyl]benzoic acid |

InChI |

InChI=1S/C16H10Cl2O4/c17-13-6-5-9(8-14(13)18)7-12(16(21)22)10-3-1-2-4-11(10)15(19)20/h1-8H,(H,19,20)(H,21,22)/b12-7+ |

InChI Key |

KWVAVJJOQXONTO-KPKJPENVSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid typically involves the condensation of 3,4-dichlorobenzaldehyde with benzeneacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to obtain a pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid possesses significant anticancer properties. Studies have explored its efficacy against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis. For instance, a study published in the Indian Journal of Chemistry highlighted its cytotoxic effects on human cancer cells, suggesting a mechanism involving the disruption of cellular signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may provide therapeutic benefits for conditions characterized by chronic inflammation, including arthritis and other autoimmune diseases.

Environmental Applications

Pesticide Development

Due to its structural characteristics, this compound is being studied as a potential candidate for developing new pesticides. Its effectiveness against specific pests while maintaining low toxicity to non-target organisms makes it an attractive option for sustainable agricultural practices.

Pollution Mitigation

The compound's ability to interact with various environmental pollutants has led to research into its use in pollution mitigation strategies. For example, it may be employed in the degradation of persistent organic pollutants (POPs) through chemical reactions that enhance their breakdown in soil and water systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-Carboxy-alpha-((4-chlorophenyl)methylene)benzeneacetic acid

- (E)-2-Carboxy-alpha-((3,5-dichlorophenyl)methylene)benzeneacetic acid

- (E)-2-Carboxy-alpha-((3,4-difluorophenyl)methylene)benzeneacetic acid

Uniqueness

What sets (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid apart from similar compounds is the presence of the 3,4-dichlorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid, also known as 3,4-Dichlorophenylacetic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14Cl2O4

- Molecular Weight : 337.1 g/mol

- CAS Number : 75227-04-2

This compound features a carboxylic acid functional group and a dichlorophenyl moiety, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study comparing various carboxylic acids found that structural variations influenced their antioxidant capacity. The presence of hydroxyl groups and conjugated bonds was linked to enhanced antioxidant activity .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated that derivatives of carboxylic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness often depends on the specific structure and substituents present on the aromatic rings .

3. Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These results indicate that the compound exhibits promising antimicrobial properties, particularly against Staphylococcus aureus .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on cytotoxicity:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The compound demonstrated significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties help in scavenging free radicals.

- Disruption of Bacterial Cell Wall Synthesis : Its structural components interfere with bacterial cell wall integrity.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.